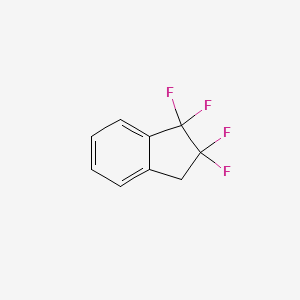
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with a unique structure that incorporates both indene and tetrafluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method is the reaction of indene with tetrafluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce hydrogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol used as a solvent and intermediate in organic synthesis.
1,1,4,5-Tetramethylindane: A methylated indene derivative with different chemical properties.
Uniqueness
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is unique due to its combination of a fluorinated indene structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80829-35-2 |
|---|---|
Molekularformel |
C9H6F4 |
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H6F4/c10-8(11)5-6-3-1-2-4-7(6)9(8,12)13/h1-4H,5H2 |
InChI-Schlüssel |
GIDWXECEYXEINM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C1(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
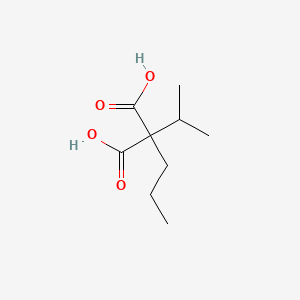
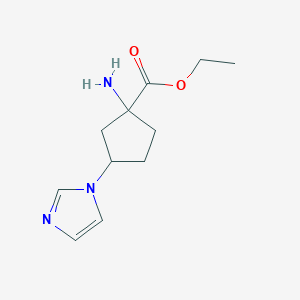
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
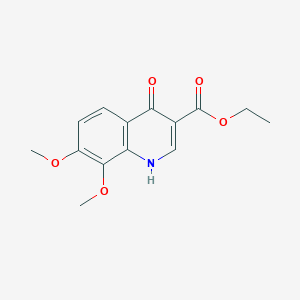
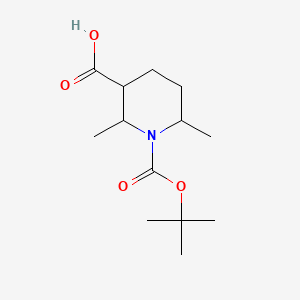

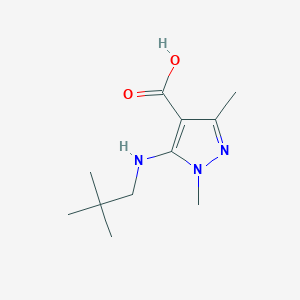
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
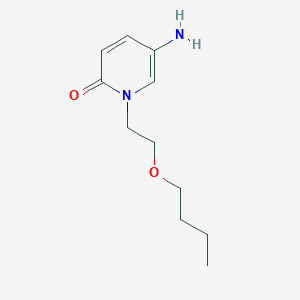
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
